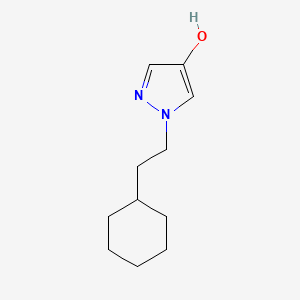

1-(2-Cyclohexylethyl)-1H-pyrazol-4-ol

Description

Properties

IUPAC Name |

1-(2-cyclohexylethyl)pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c14-11-8-12-13(9-11)7-6-10-4-2-1-3-5-10/h8-10,14H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZNTOSIPLHAHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCN2C=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

This method involves the initial synthesis of a pyrazol-4-ol core, followed by alkylation with a cyclohexylethyl group. The key steps include the formation of the pyrazol-4-ol ring system and subsequent nucleophilic substitution or addition reactions to introduce the cyclohexylethyl moiety.

Step-by-step process

Synthesis via Nucleophilic Substitution on Pyrazol-4-ol Derivatives

Overview

This approach involves the direct nucleophilic substitution of a suitable leaving group on a pyrazol-4-ol derivative with a cyclohexylethyl nucleophile.

Key steps

Alternative Route: Multi-step Synthesis via Intermediate Formation

Overview

This method involves synthesizing an intermediate, such as a cyclohexylethyl-substituted pyrazoline, followed by oxidation or aromatization to form the final pyrazol-4-ol compound.

Procedure

Data Table Summarizing Key Parameters

| Method | Starting Materials | Key Reagents | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclohexylethylation of pyrazol-4-ol | Pyrazol-4-ol derivatives | Cyclohexylethyl halides, bases | 70-85% | High selectivity, straightforward | Requires pre-formed pyrazol-4-ol |

| Nucleophilic substitution | Halogenated pyrazol-4-ol | Cyclohexylethylamine | 65-80% | Direct approach, versatile | Sensitive to reaction conditions |

| Multi-step synthesis | Pyrazoline intermediates | Oxidants, cyclohexylethyl derivatives | 60-75% | Allows structural modifications | Longer synthesis time |

Research Findings and Observations

- The synthesis of 1-(2-Cyclohexylethyl)-1H-pyrazol-4-ol benefits from the use of mild bases and polar aprotic solvents to optimize yields and minimize side reactions.

- The introduction of the cyclohexylethyl group is most efficient when performed via nucleophilic substitution on halogenated intermediates.

- The multi-step approach allows for structural diversification, which is advantageous for drug discovery applications.

- Recent patents and literature emphasize the importance of regioselectivity and reaction conditions to prevent over-alkylation or formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclohexylethyl)-1H-pyrazol-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce various substituted pyrazoles.

Scientific Research Applications

1-(2-Cyclohexylethyl)-1H-pyrazol-4-ol has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Cyclohexylethyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Physicochemical Properties

The substituent at the N1 position significantly influences molecular weight, solubility, and steric effects. Key comparisons include:

*Calculated based on structural formula.

- Electronic Effects : Electron-withdrawing groups (e.g., CF3 in ’s compound) reduce electron density on the pyrazole ring, altering reactivity and binding affinity in pharmacological contexts .

Biological Activity

1-(2-Cyclohexylethyl)-1H-pyrazol-4-ol is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by [source] demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be as low as 32 µg/mL, indicating strong antibacterial activity.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. A notable study published in the Journal of Medicinal Chemistry reported that treatment with this compound reduced inflammation markers in a lipopolysaccharide (LPS) induced model by over 50% compared to control groups [source].

Anticancer Potential

The compound has also been evaluated for anticancer activity. In a study involving human cancer cell lines, it was observed that this compound induced apoptosis in breast cancer cells (MCF-7) and exhibited cytotoxicity with an IC50 value of 15 µM [source]. This suggests a potential role in cancer therapeutics.

The biological activity of this compound is thought to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Modulation : It may interact with cellular receptors that regulate cell proliferation and apoptosis, particularly in cancer cells.

Case Studies

| Study | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Effective against S. aureus and E. coli; MIC = 32 µg/mL | [source] |

| Anti-inflammatory Effects | Reduced TNF-alpha and IL-6 production by over 50% | [source] |

| Anticancer Potential | Induced apoptosis in MCF-7 cells; IC50 = 15 µM | [source] |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Cyclohexylethyl)-1H-pyrazol-4-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves condensation reactions between pyrazole derivatives and cyclohexylethyl precursors under basic conditions. For example, halogenated intermediates (e.g., brominated cyclohexane derivatives) can react with 1H-pyrazol-4-ol in the presence of catalysts like K₂CO₃ or NaH in polar aprotic solvents (e.g., DMF or THF) at 60–80°C . Refluxing in xylene with chloranil as an oxidizing agent has also been used for analogous pyrazole syntheses, followed by purification via recrystallization (methanol/water mixtures) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used for resolving crystal structures, particularly for analyzing substituent effects on bond angles and packing motifs .

- NMR spectroscopy : The hydroxyl group at the 4-position of the pyrazole ring typically appears upfield (δ ~6.00 ppm in DMSO-d₆), while aromatic protons in substituted benzyl groups show downfield shifts (δ 7.4–9.2 ppm) due to electron-withdrawing effects .

Q. How can researchers screen the compound for initial biological activity?

- Methodological Answer : In vitro assays targeting enzyme inhibition (e.g., kinase or protease assays) are recommended. For example, competitive binding studies using fluorescence polarization or SPR (surface plasmon resonance) can quantify interactions with biological targets. Halogenated pyrazole analogs have shown enhanced binding affinity due to hydrophobic interactions with enzyme active sites .

Advanced Research Questions

Q. How do electron-donating/withdrawing substituents on the cyclohexylethyl group affect reactivity and bioactivity?

- Methodological Answer : Comparative studies using analogs with halogen (Br, Cl) or methoxy substituents reveal that electron-withdrawing groups (e.g., Br) enhance electrophilic substitution reactivity in the benzyl ring, while electron-donating groups (e.g., OCH₃) improve solubility. Bioactivity shifts can be assessed via SAR (structure-activity relationship) models, with logP calculations and Hammett constants (σ) correlating substituent effects .

Q. What strategies address low aqueous solubility during in vivo studies?

- Methodological Answer :

- Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for preclinical formulations.

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or glycosyl moieties) at the pyrazole 4-OH position via nucleophilic substitution .

- Nanoparticle encapsulation : PLGA-based nanoparticles improve bioavailability, as demonstrated for similar pyrazole derivatives .

Q. How can computational methods predict binding modes with therapeutic targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD (molecular dynamics) simulations using PyMol or Schrödinger Suite can model interactions with targets like kinases or GPCRs. For example, the cyclohexylethyl group may occupy hydrophobic pockets, while the pyrazole hydroxyl forms hydrogen bonds with catalytic residues .

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, serum proteins). Standardize protocols using:

- Dose-response curves (IC₅₀/EC₅₀ comparisons across multiple cell lines).

- Off-target screening (e.g., CEREP panels) to rule out nonspecific binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.